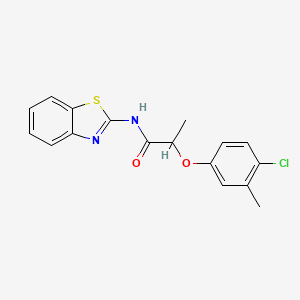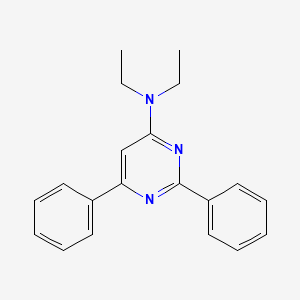![molecular formula C15H18Br2N2O B4582474 2,2-dibromo-N'-[1-(2,4-dimethylphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4582474.png)
2,2-dibromo-N'-[1-(2,4-dimethylphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide
Vue d'ensemble
Description
2,2-dibromo-N'-[1-(2,4-dimethylphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide is a useful research compound. Its molecular formula is C15H18Br2N2O and its molecular weight is 402.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.97654 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Compounds with the cyclopropane moiety, similar to the chemical structure , have been synthesized and evaluated for their biological activities. For instance, the synthesis and evaluation of bromophenol derivatives with cyclopropyl moiety have shown that these compounds are effective inhibitors of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, which are crucial for treating diseases like Alzheimer's, Parkinson's, and ataxia (Boztaş et al., 2019).
Antimalarial and Antileukemic Properties
Research on 2-acetylpyridine thiosemicarbazones and their complexes with transition metals has revealed modified antimalarial and enhanced antileukemic properties. This suggests potential applications in designing drugs for treating malaria and leukemia (Scovill, Klayman, & Franchino, 1982).
Crystal Structure Analysis
The study of the crystal structure of dimethyl 2-benzoyl-2-ethyl-3-phenylcyclopropane-1,1-dicarboxylate has contributed to a deeper understanding of molecular configurations and their implications in synthetic chemistry (Aliev et al., 2000).
Cytotoxic Activity Against Cancer Cells
Novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and shown to exhibit anti-tumor activities, indicating potential applications as CDK8 kinase inhibitors in colon cancer therapy (Aboelmagd et al., 2021).
Antiviral Activity
Research on nucleoside analogues based on the methylenecyclopropane structure has identified compounds with broad-spectrum antiviral activity against various viruses, highlighting their potential in antiviral drug development (Qiu et al., 1998).
Optical Nonlinearity and Limiting Studies
Studies on propane hydrazides have explored their third-order nonlinear optical properties, suggesting their suitability for optical device applications such as limiters and switches (Naseema et al., 2012).
Propriétés
IUPAC Name |
2,2-dibromo-N-[(E)-1-(2,4-dimethylphenyl)ethylideneamino]-1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Br2N2O/c1-9-5-6-12(10(2)7-9)11(3)18-19-13(20)14(4)8-15(14,16)17/h5-7H,8H2,1-4H3,(H,19,20)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWAENXKVPHDLY-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=NNC(=O)C2(CC2(Br)Br)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C(=N/NC(=O)C2(CC2(Br)Br)C)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



acetonitrile](/img/structure/B4582397.png)
![1-[(4-chlorophenyl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole](/img/structure/B4582409.png)
![2-(2-fluorophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4582412.png)

![2-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B4582437.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4582438.png)

![N-(4-bromo-3-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4582450.png)
![N-[amino(imino)methyl]-4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4582452.png)
![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4582453.png)

![9-(1,1-dimethylpropyl)-2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4582466.png)
![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B4582469.png)
![6-ethyl-3-(5-hydroxy-2-methylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4582481.png)